molecular formula C12H17NO2 B12960069 (S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12960069
M. Wt: 207.27 g/mol
InChI Key: WOADEMZTZBTFMH-JTQLQIEISA-N
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Description

(S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its tetrahydronaphthalene core, which is substituted with methoxy groups and an amine group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Methoxylation: Introduction of methoxy groups at the 5 and 6 positions of the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene core.

    Amination: Introduction of the amine group at the 1 position.

    Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.

    5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The non-hydrochloride form of the compound.

    Other methoxy-substituted tetrahydronaphthalenes: Compounds with similar structures but different substitution patterns.

Uniqueness

(S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7,10H,3-5,13H2,1-2H3/t10-/m0/s1

InChI Key

WOADEMZTZBTFMH-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H](CCC2)N)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)OC

Origin of Product

United States

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